

A Comparative Analysis of Nicotiflorin from Diverse Botanical Origins

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Compound of Interest

Compound Name: Nicotiflorin (Standard)

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Nicotiflorin, a flavonoid glycoside also known as kaempferol-3-O-rutinoside, is a natural compound with a growing reputation for its diverse pharmacological activities. This guide provides a comparative overview of Nicotiflorin from various plant sources, focusing on its content, and biological activities, supported by experimental data. The information is intended to assist researchers and professionals in the selection of promising plant sources for the extraction of Nicotiflorin for further research and development.

Quantitative Analysis of Nicotiflorin Content

The concentration of Nicotiflorin varies significantly among different plant species and even between different parts of the same plant. While direct comparative studies are limited, this section compiles available quantitative data to offer a comparative perspective. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of Nicotiflorin.

Plant Source	Plant Part	Nicotiflorin Content (mg/g Dry Weight)	Reference
Astragalus chrysochlorus	Callus Culture (Long-term)	4.775	[1]
Astragalus chrysochlorus	Callus Culture (Short-term)	0.132	[1]
Abelmoschus manihot	Flowers	Flavonoid extracts contain Nicotiflorin, but specific quantification is not available. The total flavonoid yield can reach up to 41.96 mg/g.[2][3]	[2][3]
Carthamus tinctorius (Safflower)	Flowers	Identified as a key flavonoid, but specific quantification in mg/g is not consistently reported. Total flavonoid content can be around 20.6 mg/g.[4][5][6]	[4][5][6]
Nelumbo nucifera (Lotus)	Stamens, Leaves	Present in various parts, with stamens showing high concentrations of individual flavonoids (3.21 to 16.05 mg/g DW), though Nicotiflorin is not individually quantified.[7][8]	[7][8]
Nymphaea candida	Flowers	Nicotiflorin is a main characteristic	[9]

		component.[9]
Tricyrtis maculata	Whole Plant	Nicotiflorin is a key flavonoid glycoside extracted from this plant.[10]

Comparative Biological Activities

Nicotiflorin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The potency of these effects can be influenced by the purity of the compound and the extraction method used.

Antioxidant Activity

The antioxidant capacity of Nicotiflorin is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value, the concentration required to scavenge 50% of the radicals, is a key parameter for comparison.

Plant Source of Extract/Compound	IC50 Value (DPPH Assay)	Reference
Abelmoschus manihot (Flavonoid Extract)	0.288 mg/mL	[2]
Carthamus tinctorius (Ethanol Extract)	2.511 µg/mL	[11]
Nelumbo nucifera (Seed Extract)	6.12 ± 0.41 µg/mL	[12]

Note: The data presented is for plant extracts and not for isolated Nicotiflorin, which may have a lower IC50 value.

Anti-inflammatory Activity

Nicotiflorin has been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha

(TNF- α), and interleukin-6 (IL-6).

Studies on Nicotiflorin from *Tricyrtis maculata* have demonstrated its ability to reduce the release of nitric oxide in endothelial cells.[10] Similarly, extracts from *Abelmoschus manihot* have shown dose-dependent anti-inflammatory activity in paw edema models.[13][14][15] While direct comparative IC50 values for Nicotiflorin from different sources are not readily available, the consistent anti-inflammatory effects across various plant origins highlight its therapeutic potential.

Neuroprotective Effects

Nicotiflorin has emerged as a promising neuroprotective agent. For instance, Nicotiflorin from *Carthamus tinctorius* has been shown to reduce cerebral ischemia damage.[16] Alkaloids and flavonoids, including Nicotiflorin, from *Nelumbo nucifera* exhibit a range of neuroprotective mechanisms, including antioxidant and anti-inflammatory effects, and modulation of neurotransmitter systems.[17][18] The embryo of *Nelumbo nucifera* seeds, which contains Nicotiflorin, has shown potent neuroprotective effects against glutamate-induced neurotoxicity.[19]

Experimental Protocols

Extraction and Quantification of Nicotiflorin via HPLC

Objective: To extract and quantify the amount of Nicotiflorin in a given plant sample.

Methodology:

- Sample Preparation: Air-dry the plant material and grind it into a fine powder.
- Extraction:
 - Weigh a precise amount of the powdered plant material (e.g., 1 g).
 - Perform ultrasonic extraction with a suitable solvent, such as 70% ethanol, at a specific solvent-to-tissue ratio (e.g., 30:1 v/w) for a defined period (e.g., 30 minutes).
 - Repeat the extraction process three times to ensure maximum yield.

- Combine the extracts, filter, and evaporate the solvent under reduced pressure.
- Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica gel or macroporous resin) to isolate Nicotiflorin.
- HPLC Analysis:
 - Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient elution system of acetonitrile and water (with 0.1% formic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 260 nm or 350 nm.
 - Column Temperature: 30-40 $^{\circ}$ C.
 - Quantification: Prepare a standard curve using a certified reference standard of Nicotiflorin at various concentrations. Inject the plant extract and quantify the Nicotiflorin content by comparing its peak area to the standard curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Nicotiflorin.

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of Nicotiflorin in methanol.
 - Prepare a 0.1 mM solution of DPPH in methanol.
- Assay Procedure:

- In a 96-well microplate, add different concentrations of the Nicotiflorin solution.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the Nicotiflorin sample.
 - The IC50 value is determined by plotting the percentage of inhibition against the concentration of Nicotiflorin.

Anti-inflammatory Activity Assessment: Measurement of TNF- α and IL-6

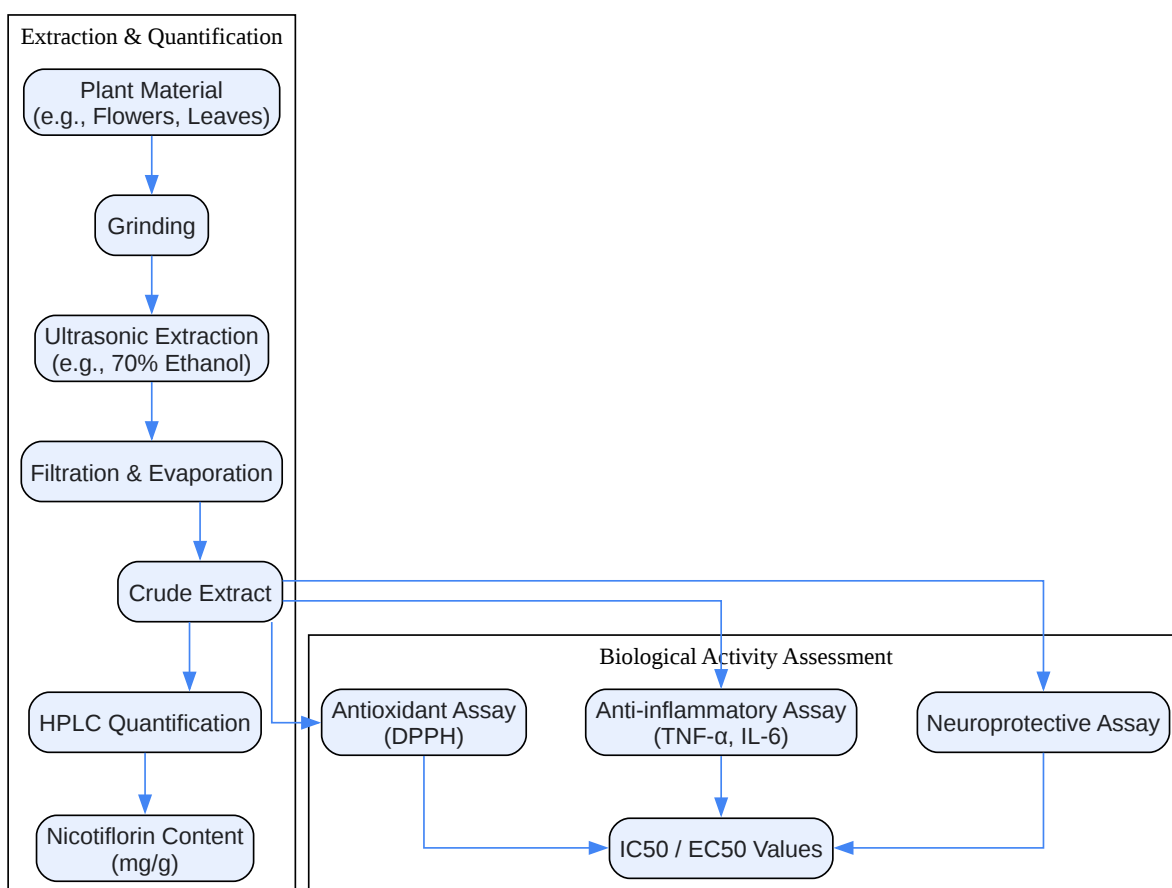
Objective: To evaluate the effect of Nicotiflorin on the production of pro-inflammatory cytokines in cell culture.

Methodology:

- Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
- Treatment:
 - Seed the cells in a multi-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of Nicotiflorin for a specific duration (e.g., 1 hour).
 - Induce an inflammatory response by adding an inflammatory stimulus like lipopolysaccharide (LPS).

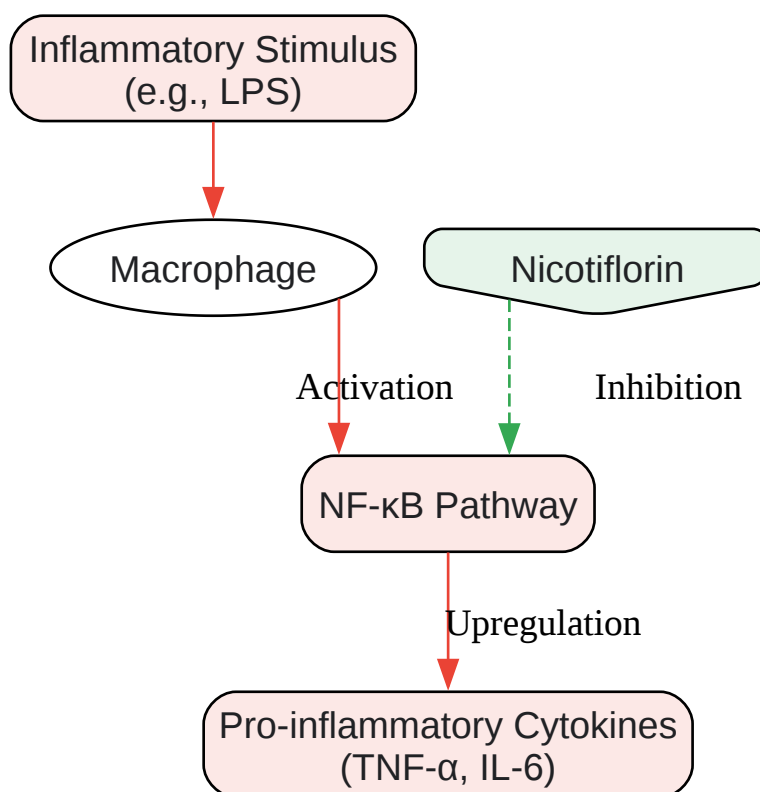
- Cytokine Measurement:
 - After the incubation period, collect the cell culture supernatant.
 - Measure the concentration of TNF- α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
- Analysis: Compare the levels of TNF- α and IL-6 in the Nicotiflorin-treated groups with the LPS-stimulated control group to determine the inhibitory effect.

Visualizations



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Caption: General workflow for the extraction, quantification, and biological activity assessment of Nicotiflorin from plant sources.



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Caption: Simplified signaling pathway illustrating the anti-inflammatory action of Nicotiflorin.

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